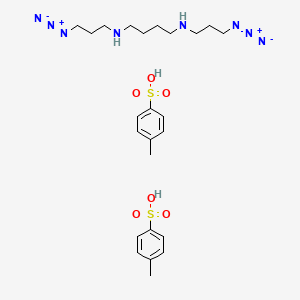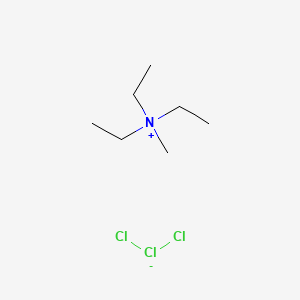![molecular formula C17H22Cl2NPPd B6288683 [(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98% CAS No. 85719-56-8](/img/structure/B6288683.png)
[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98% (abbreviated as Pd(DMPP)Cl2) is a coordination compound of palladium, a transition metal, and the ligand [(2-dimethylamino)propyldiphenylphosphine]. It is an organometallic compound with a wide range of applications in chemical synthesis, catalysis, and scientific research.
科学的研究の応用
Pd(DMPP)Cl2 has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of organic compounds, such as amines, alcohols, and carboxylic acids. It is also used in the synthesis of polymersization catalysts, such as polyethylene and polypropylene. Pd(DMPP)Cl2 is also used as a catalyst in the synthesis of pharmaceuticals, such as anti-cancer drugs and antibiotics. In addition, it is used in the synthesis of nanomaterials, such as nanotubes and nanoparticles.
作用機序
Pd(DMPP)Cl2 acts as a catalyst in the synthesis of organic compounds by facilitating the formation of reactive intermediates. The mechanism of action of Pd(DMPP)Cl2 is based on the coordination of the palladium atom with the phosphine ligand. The coordination of the palladium atom with the phosphine ligand facilitates the formation of reactive intermediates, which can then undergo further reactions to form the desired products.
Biochemical and Physiological Effects
Pd(DMPP)Cl2 has been shown to have no adverse effects on human health. However, it is important to note that the compound has not been extensively tested and should be handled with caution. In addition, the compound should not be ingested or inhaled.
実験室実験の利点と制限
Pd(DMPP)Cl2 has several advantages for lab experiments. It is a relatively inexpensive and easy to use catalyst. In addition, it is a highly efficient catalyst, which can facilitate the synthesis of a wide range of organic compounds. The main limitation of Pd(DMPP)Cl2 is that it must be handled with caution as it is a potentially hazardous compound.
将来の方向性
There are several potential future directions for Pd(DMPP)Cl2. One potential direction is the development of new catalysts based on the Pd(DMPP)Cl2 structure. Another potential direction is the development of new methods for the synthesis of organic compounds using Pd(DMPP)Cl2. Additionally, further research could be conducted to explore the potential applications of Pd(DMPP)Cl2 in the synthesis of pharmaceuticals and nanomaterials. Finally, further research could be conducted to explore the potential biochemical and physiological effects of Pd(DMPP)Cl2.
合成法
Pd(DMPP)Cl2 is synthesized via a three-step process. The first step involves the reaction of diphenylphosphine with 2-dimethylaminopropene to form the phosphine ligand [(2-dimethylamino)propyldiphenylphosphine]. The second step involves the reaction of the phosphine ligand with palladium(II) chloride to form the Pd(DMPP)Cl2 complex. The third step involves the purification of the Pd(DMPP)Cl2 complex. The overall reaction can be represented as:
2-Dimethylaminopropene + Diphenylphosphine → [(2-dimethylamino)propyldiphenylphosphine]
[(2-dimethylamino)propyldiphenylphosphine] + PdCl2 → Pd(DMPP)Cl2
特性
IUPAC Name |
1-diphenylphosphanyl-N,N-dimethylpropan-2-amine;palladium(2+);dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NP.2ClH.Pd/c1-15(18(2)3)14-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17;;;/h4-13,15H,14H2,1-3H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNZHLBSYLLCRW-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C.[Cl-].[Cl-].[Pd+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2NPPd |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)](/img/structure/B6288602.png)
![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, 95%](/img/structure/B6288622.png)


![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)
![[S(R)]-N-[(S)-[2-(di-t-Butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288643.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288669.png)
![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288681.png)
![Calix[8]quinone](/img/structure/B6288685.png)

![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)
![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)
![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)